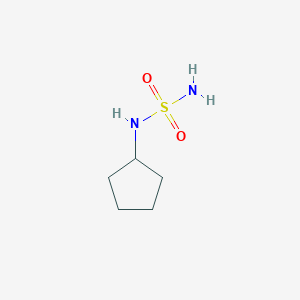

(sulfamoylamino)cyclopentane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(sulfamoylamino)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJCDEYUOMXVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sulfamoylamino Cyclopentane and Its Precursors

Strategies for the Construction of the Cyclopentane (B165970) Ring System

The formation of a five-membered carbocycle is a fundamental challenge in organic synthesis. Modern methods provide access to substituted cyclopentanes with high levels of control over stereochemistry and functionality.

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and convergent route to cyclopentane derivatives. These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring in a single step.

One of the most prominent examples is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) precursors with various electron-deficient olefins. acs.orgnih.gov This methodology allows for the rapid assembly of functionalized methylenecyclopentanes, which can be further elaborated. The reaction of 3-acetoxy-2-trimethylsilylmethyl-1-propene, a common TMM precursor, with di- and trisubstituted olefins proceeds in high yields and with significant enantioselectivity when chiral ligands are employed. acs.org For instance, the reaction with β,β-disubstituted nitroalkenes provides access to highly substituted nitrocyclopentanes with up to three contiguous stereocenters. nih.gov These nitro-substituted cyclopentanes can then be converted to the corresponding cyclopentylamines.

| Alkene Acceptor | TMM Precursor | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| Various di- and trisubstituted olefins | 3-acetoxy-2-trimethylsilylmethyl-1-propene | Pd(0)/chiral ligand | 59-99 | 58-92 | acs.org |

| β,β-Disubstituted nitroalkenes | Trimethylenemethane | Pd(0)/chiral ligand | Excellent | Excellent | nih.gov |

Table 1: Examples of Palladium-Catalyzed [3+2] Trimethylenemethane Cycloadditions.

Intramolecular [3+2] cycloadditions have also been developed. For example, allylsilanes can react with nitriles in an intramolecular fashion to generate cyclopentane rings. acs.org

Radical cyclization reactions provide a valuable alternative for the construction of cyclopentane rings, often proceeding with high levels of stereocontrol. The 5-exo-trig cyclization is a favored pathway according to Baldwin's rules and is widely exploited in synthesis. harvard.edunih.gov

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can mediate a variety of radical cyclizations. researchgate.netnih.govnih.govmdpi.comacs.org For instance, SmI₂ can promote the reductive coupling of carbonyls with alkenes or alkynes to form cyclopentanols. These reactions often proceed through well-defined transition states, leading to high diastereoselectivity. nih.gov Additives such as HMPA or water can enhance the reduction potential of SmI₂ and influence the stereochemical outcome of the cyclization. mdpi.com

Another important strategy is the 5-endo-trig radical cyclization, which, although kinetically disfavored by Baldwin's rules, can be achieved under specific conditions. rsc.orgrsc.org Strategies to promote this cyclization pathway include the use of polar effects, geometrical constraints, and the persistent radical effect. rsc.org For example, a dehalogenative 5-endo-trig radical cyclization has been used as a key step in the synthesis of complex natural products. rsc.org

| Radical Precursor | Reaction Type | Reagent/Conditions | Yield (%) | Reference |

| Unsaturated halide/sulfone | 5-exo-trig | SmI₂ | Good to Excellent | nih.gov |

| Unsaturated carbonyl | Ketyl-olefin coupling | SmI₂-HMPA | High | mdpi.com |

| Substituted 1,5-dienes | 5-endo-trig sulfonylative cyclization | Photoredox catalysis | Good to Excellent | researchgate.net |

Table 2: Examples of Radical Annulation Reactions for Cyclopentane Synthesis.

An alternative approach to the cyclopentane ring involves the cleavage of a larger ring, followed by cyclization. A classic example is the ozonolysis of cyclohexene (B86901). doubtnut.comquora.comstackexchange.comvedantu.com Ozonolysis cleaves the double bond of cyclohexene to produce a 1,6-dialdehyde (adipic aldehyde). This dialdehyde (B1249045) can then undergo an intramolecular aldol (B89426) condensation to form a cyclopentene (B43876) carboxaldehyde, which can be further reduced. stackexchange.com Alternatively, the dialdehyde can be oxidized to adipic acid, which can then be converted to cyclopentanone (B42830) through a Dieckmann condensation of its corresponding diester. organicchemistrytutor.comgla.ac.ukgoogle.comsynarchive.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. synarchive.com For example, diethyl adipate (B1204190) can be treated with a strong base, such as sodium ethoxide, to yield ethyl 2-oxocyclopentane-1-carboxylate. organicchemistrytutor.com Subsequent hydrolysis and decarboxylation afford cyclopentanone. This method provides a reliable route to cyclopentanone, a key precursor for cyclopentylamine (B150401). The yields for the Dieckmann condensation are generally good, and the starting materials are readily available. gla.ac.ukgoogle.com

| Starting Material | Key Reactions | Intermediate | Product | Yield (%) | Reference |

| Cyclohexene | Ozonolysis, Intramolecular Aldol | Adipic aldehyde | Cyclopentene carboxaldehyde | - | stackexchange.com |

| Diethyl adipate | Dieckmann Condensation | Ethyl 2-oxocyclopentane-1-carboxylate | Cyclopentanone | ~77.6 (for a related process) | google.com |

Table 3: Examples of Reductive Ring Cleavage and Cyclization for Cyclopentane Precursor Synthesis.

Methodologies for Introducing the Sulfamoylamino Moiety

The final key step in the synthesis of (sulfamoylamino)cyclopentane is the introduction of the sulfamoylamino group. This is typically achieved through the sulfamoylation of a cyclopentylamine precursor.

The most direct route to the target compound involves the reaction of cyclopentylamine with a suitable sulfamoylating agent. Cyclopentylamine itself is readily synthesized via the reductive amination of cyclopentanone. researchgate.netresearchgate.netscite.ai This reaction is typically carried out using ammonia (B1221849) and a reducing agent, often over a heterogeneous catalyst such as Raney Nickel or a supported ruthenium catalyst. researchgate.netresearchgate.net Yields for this transformation are generally good, with some methods reporting over 80% yield of cyclopentylamine. researchgate.net

| Starting Material | Reagents | Catalyst | Yield (%) | Reference |

| Cyclopentanone | NH₃, H₂ | Raney Ni | Good | researchgate.net |

| Cyclopentanone | NH₃, H₂ | Ru/Nb₂O₅ | 84.3 | researchgate.net |

Table 4: Synthesis of Cyclopentylamine via Reductive Amination of Cyclopentanone.

With cyclopentylamine in hand, the sulfamoylamino moiety can be introduced by reaction with sulfamoyl chloride (H₂NSO₂Cl) or a protected derivative thereof. google.comresearchgate.netbohrium.comnih.govcbijournal.comnih.govresearchgate.netorganic-chemistry.org The reaction involves the nucleophilic attack of the primary amine of cyclopentylamine on the electrophilic sulfur atom of the sulfamoyl chloride, with the concomitant loss of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. nih.govcbijournal.com Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) often being employed. nih.gov While primary amines are generally highly reactive towards sulfonyl chlorides, careful control of reaction conditions is necessary to avoid side reactions, such as the formation of double-sulfamoylated products. cbijournal.com

The general reaction is as follows:

Cyclopentyl-NH₂ + H₂NSO₂Cl → Cyclopentyl-NHSO₂NH₂ + HCl

While specific yield data for the reaction of cyclopentylamine with sulfamoyl chloride is not extensively reported in readily available literature, the general methodology for the sulfamoylation of primary amines is well-established and is expected to proceed in good yield under optimized conditions. cbijournal.com

Indirect Routes to the Sulfamoylamino Group

Indirect methodologies for constructing the sulfamoylamino group offer alternative synthetic pathways that can be advantageous when direct methods are not feasible or when specific substitution patterns are desired. These routes often involve the initial formation of a related sulfur-containing functional group, which is then transformed into the target sulfamoylamino moiety.

A versatile indirect route to unsymmetrically substituted sulfamides involves the use of sulfamate (B1201201) esters as key intermediates. This strategy typically involves a two-step process: the formation of a sulfamate ester from an alcohol, followed by the displacement of the alkoxy group with an amine.

A general and efficient method for the synthesis of N-substituted sulfamate esters from sulfamic acid salts has been developed. nih.govnih.gov In this approach, a primary or secondary amine is first reacted with a sulfur trioxide complex (e.g., SO₃•pyridine) to form the corresponding sulfamic acid salt. This salt is then activated with triphenylphosphine (B44618) ditriflate and subsequently trapped with an alcohol to furnish the sulfamate ester.

These sulfamate esters can then serve as precursors to sulfamides. The alkoxy group of the sulfamate ester can be displaced by an amine, such as cyclopentylamine, to afford the desired N-cyclopentylsulfamide. This method is particularly useful for the synthesis of differentially substituted sulfamides.

The following table summarizes the synthesis of various sulfamate esters from sulfamic acid salts, which are potential precursors to this compound derivatives.

| Entry | Amine Precursor (R-NH₂) | Alcohol (R'-OH) | Product (R-NH-SO₂-OR') | Yield (%) |

|---|---|---|---|---|

| 1 | 2,2,2-Trifluoroethylamine | n-Pentanol | n-Pentyl 2,2,2-trifluoroethylsulfamate | 85 |

| 2 | Aniline | n-Pentanol | n-Pentyl phenylsulfamate | 82 |

| 3 | (R)-α-Methylbenzylamine | n-Pentanol | n-Pentyl (R)-α-methylbenzylsulfamate | 75 |

| 4 | Dibenzylamine | n-Pentanol | n-Pentyl dibenzylsulfamate | 60 |

| 5 | 2,2,2-Trifluoroethylamine | Cyclohexanol | Cyclohexyl 2,2,2-trifluoroethylsulfamate | 78 |

Data sourced from a study on the synthesis of N-substituted sulfamate esters. nih.gov

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of functional groups, including the formation of C-N bonds with inversion of stereochemistry. organic-chemistry.org This reaction can be adapted for the introduction of a sulfamoylamino group by using a suitable sulfamide (B24259) derivative as the nucleophile.

In this approach, a cyclopentanol (B49286) derivative is reacted with a protected sulfamide, such as N-Boc-p-toluenesulfonamide or N-methyl-p-toluenesulfonamide, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). psu.edu The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, followed by nucleophilic attack by the sulfonamide nitrogen.

A general procedure for the Mitsunobu reaction to form a protected sulfamide is as follows:

A solution of the cyclopentanol, the protected sulfonamide, and triphenylphosphine in a suitable solvent (e.g., THF) is cooled to 0 °C.

DIAD or DEAD is added dropwise to the cooled solution.

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

Subsequent deprotection of the resulting N-substituted sulfonamide would yield the desired this compound derivative.

This method is particularly advantageous for the synthesis of chiral this compound derivatives from enantiomerically pure cyclopentanols, as the reaction proceeds with inversion of configuration at the stereocenter. The use of sulfonamides as nucleophiles in Mitsunobu reactions has been demonstrated in the synthesis of various natural products. nih.gov

Stereoselective Synthesis of this compound Derivatives

The synthesis of stereochemically defined this compound derivatives is of significant interest, as the biological activity of such compounds is often dependent on their stereochemistry. Diastereoselective approaches focus on controlling the relative stereochemistry of substituents on the cyclopentane ring.

Diastereoselective Approaches in Cyclopentane Functionalization

Various methods have been developed for the diastereoselective functionalization of the cyclopentane ring, which can be applied to the synthesis of precursors for this compound derivatives. These methods often rely on substrate control, reagent control, or the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

A highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been reported, which provides a valuable precursor for trans-(sulfamoylamino)cyclopentane derivatives. nih.gov This method utilizes a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines. The hydrozirconation of the terminal double bond, followed by the addition of a Lewis acid, promotes a cyclization that proceeds with high diastereoselectivity, favoring the formation of the trans-substituted cyclopentylamine.

The following table presents the results of this diastereoselective synthesis for various substrates.

| Entry | Substrate (R group) | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| 1 | Ph | BF₃·OEt₂ | trans-2-Phenylcyclopentylamine derivative | 82 | >98:2 |

| 2 | 4-MeO-C₆H₄ | BF₃·OEt₂ | trans-2-(4-Methoxyphenyl)cyclopentylamine derivative | 85 | >98:2 |

| 3 | 4-CF₃-C₆H₄ | BF₃·OEt₂ | trans-2-(4-(Trifluoromethyl)phenyl)cyclopentylamine derivative | 78 | >98:2 |

| 4 | 2-Thienyl | BF₃·OEt₂ | trans-2-(Thiophen-2-yl)cyclopentylamine derivative | 75 | >98:2 |

| 5 | n-Hex | BF₃·OEt₂ | trans-2-Hexylcyclopentylamine derivative | 72 | >98:2 |

| 6 | c-Hex | BF₃·OEt₂ | trans-2-Cyclohexylcyclopentylamine derivative | 79 | >98:2 |

Data adapted from a study on the diastereoselective synthesis of trans-2-substituted cyclopentylamines. nih.gov

The resulting trans-2-substituted cyclopentylamines can then be converted to the corresponding this compound derivatives through one of the direct sulfamoylation methods described previously, thus providing a stereocontrolled route to these target compounds.

Enantioselective Methodologies for Chiral (Sulfamoylamino)cyclopentanes

The development of enantioselective methods to access chiral cyclopentylamines and their sulfamoylated derivatives is crucial for the synthesis of enantiomerically pure compounds. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to either the cyclopentane precursor or the sulfamoylating agent to induce diastereoselectivity. For instance, a prochiral cyclopentenone can be reacted with a chiral amine to form a chiral enamine, which then undergoes diastereoselective transformations. After the desired stereocenters are set, the auxiliary is cleaved to yield the enantiomerically enriched cyclopentylamine, which can then be sulfamoylated. Common chiral auxiliaries that have been successfully employed in asymmetric synthesis include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org An enantioselective variant for the synthesis of cross-conjugated cyclopentenones, for example, has been developed using D-glucose-derived chiral auxiliaries. nih.gov

Asymmetric Catalysis:

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a substoichiometric amount of a chiral catalyst. For the synthesis of chiral (sulfamoylamino)cyclopentanes, catalytic asymmetric hydroamination of cyclopentenes or related unsaturated precursors is a promising strategy. Chiral gold(I) complexes have been shown to catalyze the intermolecular hydroamination of 1-alkenes with cyclic ureas with up to 78% enantiomeric excess (ee). nih.govresearchgate.net While not demonstrated on a cyclopentene specifically for sulfamide addition, this methodology provides a foundation for developing similar transformations.

Furthermore, chiral titanium amide-alkoxide complexes have been investigated for the asymmetric catalytic hydroamination of aminoallenes, yielding α-vinylpyrrolidine products with enantiomeric excesses of up to 16%. acs.org The development of more effective chiral ligands is an active area of research to improve the enantioselectivity of these transformations.

Control of Contiguous Stereocenters on the Cyclopentane Core

The precise control of multiple contiguous stereocenters on a cyclopentane ring is a formidable synthetic challenge. This is often addressed through substrate-controlled diastereoselective reactions or catalyst-controlled processes.

A highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been achieved through a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines. wikipedia.org This method allows for the preparation of diversely substituted cyclopentylamines, which can serve as precursors to (sulfamoylamino)cyclopentanes with defined relative stereochemistry between the amino group and an adjacent substituent.

For the construction of more complex polysubstituted cyclopentanes, radical cyclization reactions have proven effective. The pyridazinone ring system can act as a scaffold for the diastereoselective preparation of cis-fused cyclopenta-pyridazinones via a directed 5-exo radical cyclization. researchgate.net This strategy allows for the installation of multiple stereocenters with a high degree of control. Subsequent manipulation of the pyridazinone moiety can then unveil the desired polysubstituted cyclopentane core.

The following table summarizes selected methods for the stereoselective synthesis of substituted cyclopentane precursors:

| Methodology | Key Features | Stereochemical Outcome | Precursor Type |

| Chiral Auxiliary (D-glucose derived) | Enantioselective synthesis of cyclopentenones | Enantiomerically enriched | Cyclopentenone |

| Tandem Hydrozirconation/Cyclization | Diastereoselective access to trans-2-substituted cyclopentylamines | High diastereoselectivity (trans) | Substituted cyclopentylamine |

| Directed 5-exo Radical Cyclization | Diastereoselective formation of cis-fused cyclopenta-pyridazinones | High diastereoselectivity (cis) | Polysubstituted cyclopentane |

Catalytic Approaches in this compound Synthesis

Catalytic methods provide efficient and often more sustainable routes to complex molecules. Transition metal catalysis and photoredox catalysis have emerged as powerful tools for the formation of C-N bonds, including the sulfamoyl group.

Manganese (Mn): Manganese is an earth-abundant and inexpensive metal that has found application in C-N bond formation. researchgate.net Manganese-catalyzed amination reactions offer a viable, less toxic alternative to other metal catalysts. google.com For instance, a MnCl₂·4H₂O/trans-1,2-diaminocyclohexane catalyst system has been used for the N-arylation of heterocycles in water. acs.org While direct application to cyclopentyl systems with sulfamides is not extensively documented, the principles of manganese-catalyzed C-N coupling suggest its potential for the synthesis of this compound from a suitable cyclopentyl precursor and sulfamide.

Copper (Cu): Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are well-established methods for the formation of C-N bonds. Copper-catalyzed systems have been developed for the cross-coupling of sulfondiimines with boronic acids, providing access to a variety of N,N'-disubstituted sulfondiimines. nih.govlookchem.com This methodology could potentially be adapted for the coupling of a cyclopentyl boronic acid with sulfamide. Furthermore, copper-catalyzed desulfonylative amination of sulfones provides another route to amines. rsc.org

Palladium (Pd): Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most versatile methods for C-N bond formation. wikipedia.org This reaction has been successfully applied to the coupling of sulfamide with aryl halides to furnish N-aryl sulfamides. thieme-connect.de The use of a palladium catalyst with a suitable phosphine ligand, such as P(t-Bu)₃, has been shown to be effective. thieme-connect.de This methodology can be extended to the coupling of cyclopentyl halides or tosylates with sulfamide to afford this compound. nih.govorganic-chemistry.org

Gold (Au): Gold catalysis has emerged as a powerful tool for the activation of alkenes and alkynes towards nucleophilic attack. Gold(I)-catalyzed intermolecular hydroamination of unactivated 1-alkenes with cyclic ureas proceeds with high regioselectivity and yield. nih.govresearchgate.net Chiral bis(gold) phosphine complexes have been used to achieve enantioselective hydroamination. nih.gov This suggests the potential for a gold-catalyzed hydroamination of cyclopentene with sulfamide to directly form this compound.

The following table provides a comparative overview of these transition metal-catalyzed approaches:

| Metal Catalyst | Typical Coupling Partners | Key Advantages | Potential Application for this compound |

| Manganese (Mn) | Aryl halides, Nitrogen nucleophiles | Earth-abundant, low toxicity | Coupling of cyclopentyl halides with sulfamide |

| Copper (Cu) | Boronic acids, Amines, Sulfones | Cost-effective, versatile | Coupling of cyclopentyl boronic acids with sulfamide |

| Palladium (Pd) | Aryl/Alkyl halides/tosylates, Amines/Sulfamides | Broad substrate scope, high efficiency | Buchwald-Hartwig amination of cyclopentyl halides/tosylates with sulfamide |

| Gold (Au) | Alkenes, Amines/Ureas | Mild reaction conditions, unique reactivity | Hydroamination of cyclopentene with sulfamide |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This technology has been successfully applied to the formation of sulfamoyl radicals and their subsequent addition to alkenes, providing a direct route to sulfonamides.

A novel approach involves the visible-light-mediated generation of sulfamoyl radicals from sulfur dioxide (or a surrogate like DABSO) and N-aminopyridinium salts as nitrogen radical precursors. chemrxiv.orgresearchgate.net These in-situ generated sulfamoyl radicals can be trapped by electron-rich olefins to afford various sulfonamides. chemrxiv.orgresearchgate.netchemrxiv.org The application of this methodology to cyclopentene would provide a direct and atom-economical route to this compound. The proposed mechanism involves the photocatalyst absorbing visible light and initiating a single-electron transfer process to generate a nitrogen-centered radical. This radical then reacts with SO₂ to form the key sulfamoyl radical, which adds to the alkene.

Synergistic catalysis, combining photoredox catalysis with another catalytic cycle, has also been explored. For instance, a dual gold and photoredox catalytic system has been developed for the intermolecular atom transfer thiosulfonylation of alkenes. chemrxiv.org While this specific reaction leads to thiosulfonylation, the concept of combining photoredox catalysis with a transition metal could be adapted for sulfamoylation reactions, potentially offering unique reactivity and selectivity.

Novel and Atom-Economical Synthetic Strategies

The principles of green chemistry encourage the development of synthetic routes that are both efficient and minimize waste. Atom economy is a key metric in this regard, and strategies that maximize the incorporation of atoms from the starting materials into the final product are highly desirable.

One-Pot Syntheses:

One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste by avoiding intermediate purification steps. An enzymatic multi-step one-pot synthesis has been developed for bioactive cyclopentenones from poly-unsaturated fatty acids. nih.gov While enzymatic, this demonstrates the potential of cascade reactions for the efficient construction of the cyclopentane core. A chemical one-pot synthesis of cyclopentane-fused bipyridines has also been reported via aza-Diels–Alder/SNipso reactions. researchgate.net Developing a one-pot synthesis of this compound, for example, by combining a cyclopentane-forming reaction with a subsequent C-H amination or sulfamoylation, would be a significant step towards a more sustainable process.

C-H Amination/Sulfamoylation:

Direct C-H functionalization is a highly atom-economical strategy as it avoids the need for pre-functionalized substrates. While challenging, the direct C-H amination of a cyclopentane with a sulfamoylating agent would be an ideal route to the target molecule. Manganese(III)-catalyzed C-H amination has been reported with high levels of reactivity and site-selectivity for benzylic C-H bonds. google.com The development of catalysts capable of selectively functionalizing the C-H bonds of alkanes like cyclopentane is an ongoing area of research.

Solvent-Free and Microwave-Assisted Reactions:

The use of microwave irradiation can accelerate reaction rates and often leads to higher yields and cleaner reactions. A solvent-free, microwave-assisted synthesis of amides from amines and carboxylic acids has been shown to be highly atom-efficient. capes.gov.br Applying similar conditions to the synthesis of this compound could lead to a more environmentally friendly process.

Reaction Mechanisms and Chemical Reactivity of Sulfamoylamino Cyclopentane

Mechanistic Pathways of Sulfamoylation Reactions

The formation of the sulfonamide linkage in (sulfamoylamino)cyclopentane is a key transformation that can be achieved through several mechanistic pathways. These routes primarily involve the reaction of a cyclopentylamine (B150401) derivative with a suitable sulfamoylating agent.

The most conventional method for synthesizing sulfonamides involves a nucleophilic substitution reaction. sci-hub.secbijournal.com In the context of this compound, this typically involves the reaction of cyclopentylamine with sulfamoyl chloride or a related sulfonyl chloride derivative.

The mechanism proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclopentylamine at the electrophilic sulfur atom of the sulfonyl chloride. frontiersrj.com This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, displacing a chloride ion as a leaving group. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. sci-hub.secbijournal.com While primary amines are generally highly reactive in this process, the nucleophilicity can be influenced by steric hindrance and electronic effects of the substituents. cbijournal.com

Alternative electrophiles to sulfonyl chlorides have been developed to circumvent the often harsh conditions required for their use. frontiersrj.com These include sulfonyl azides, which react with amines via nucleophilic substitution to afford sulfonamides, sci-hub.se and activated sulfonate esters, which provide a stable and effective alternative for sulfonamide synthesis. ucl.ac.uk

| Reagent Type | General Reaction | Key Features |

|---|---|---|

| Sulfonyl Chloride | R-NH₂ + Cl-SO₂-R' → R-NH-SO₂-R' + HCl | Classical, widely used method; requires a base to scavenge HCl. sci-hub.secbijournal.com |

| Sulfonyl Azide | R-NH₂ + N₃-SO₂-R' → R-NH-SO₂-R' + HN₃ | Direct formation of sulfonamides via nucleophilic substitution. sci-hub.se |

| Sulfonate Esters (e.g., PFP esters) | R-NH₂ + PFP-O-SO₂-R' → R-NH-SO₂-R' + PFP-OH | Stable and useful alternatives to unstable sulfonyl chlorides. ucl.ac.uk |

In addition to ionic pathways, radical-mediated reactions have emerged as powerful methods for forming S-N bonds. These processes typically involve the generation of sulfonyl or sulfamidyl radicals, which can then engage in various transformations. researchgate.net

One such approach is the hydrosulfamoylation of alkenes, where a sulfamoyl chloride can be activated by a silyl (B83357) radical. acs.org This allows for the direct addition of the sulfamoyl group across a double bond. Another strategy involves the generation of sulfamidyl radicals from N-chlorosulfamides through light-initiated nitrogen-chlorine bond homolysis. semanticscholar.org These highly reactive nitrogen-centered radicals can then participate in intramolecular hydrogen atom transfer (HAT) processes to functionalize remote C-H bonds. semanticscholar.org

Furthermore, sulfamyl radicals can be generated directly from N-H bonds of sulfamate (B1201201) esters under mild photoredox conditions. nih.gov These radicals can template rare 1,6-hydrogen-atom transfer events, enabling C-H functionalization at positions remote from the directing group. nih.gov Sulfonyl radicals, generated from precursors like sodium sulfinates or sulfonyl hydrazides, are also versatile intermediates for constructing sulfonamides. researchgate.net These radical pathways offer alternative disconnections and milder reaction conditions compared to traditional nucleophilic substitution methods.

The formation of the sulfonamide bond proceeds through specific intermediates and transition states that dictate the reaction's kinetics and outcome. In the classical nucleophilic displacement mechanism, a key species is the tetrahedral intermediate formed after the amine attacks the sulfonyl chloride. ucl.ac.uk The stability and subsequent breakdown of this intermediate are crucial for the reaction to proceed.

In some sulfonylation reactions, particularly under basic conditions with sulfonyl chlorides possessing an α-hydrogen, the formation of a highly reactive "sulfene" intermediate (a species with a sulfur-carbon double bond) is proposed. eurjchem.com However, for sulfamoyl chlorides which lack an α-hydrogen, this pathway is not accessible. Instead, mechanistic studies on related systems support the intermediacy of species like HNSO₂ ("aza-sulfene") in transfer reactions using activated aryl sulfamates. nih.gov

The transition states in these reactions involve the partial formation and breaking of bonds. For instance, in reactions catalyzed by counterions like K⁺, transition states can be stabilized by increasing the electrophilicity of the sulfur center or enhancing the nucleofugality of the leaving group. eurjchem.com Understanding the structure and energetics of these transient species is essential for optimizing reaction conditions and developing new catalytic systems for sulfonamide synthesis.

Reactivity Profiles of the Cyclopentane (B165970) Ring

The cyclopentane ring in this compound is a saturated carbocycle. While more stable than three- and four-membered rings, it still possesses some ring strain that can influence its reactivity. youtube.com Its chemical behavior is primarily characterized by reactions that maintain the ring structure, although ring-opening and expansion are possible under specific, often forcing, conditions.

Ring-opening reactions of cyclopentane are less common than for cyclobutane (B1203170) or cyclopropane (B1198618) due to its lower ring strain. youtube.comarxiv.org Hydrogenation of the cyclopentane ring, for example, requires more vigorous conditions than for smaller rings. pharmaguideline.com Ring-opening is generally driven by a significant thermodynamic force to relieve this strain. researchgate.net Theoretical studies on the thermal decomposition of cyclopentane indicate that the process proceeds through a biradical mechanism, leading to products like 1-pentene (B89616) or cyclopropane and ethylene. arxiv.org

Ring-expansion reactions, where the five-membered ring is converted to a more stable six-membered cyclohexane (B81311) ring, are also mechanistically possible. chemistrysteps.com These rearrangements are typically driven by the formation of a more stable carbocation. For example, the diazotization of an aminomethylcyclopentane can lead to a primary carbocation that rearranges via ring expansion to a more stable secondary carbocation within a cyclohexane ring. wikipedia.org While the sulfamoylamino group itself does not directly promote these reactions, the presence of other functional groups on the cyclopentane ring could initiate such transformations.

Modern synthetic chemistry offers various methods to introduce new functional groups onto a pre-existing cyclopentane scaffold, a process known as C-H functionalization. This strategy allows for the direct conversion of strong C-H bonds into new C-C or C-X (where X is a heteroatom) bonds, providing efficient access to complex molecules. nih.gov

Palladium-catalyzed C-H arylation has been successfully applied to cyclopentane derivatives, such as cyclopentane carboxylic acids, enabling the formation of a C-C bond at the γ-position relative to a directing group. nih.gov Similarly, picolinamide-directed C-H arylation of cyclopropanes has been demonstrated, suggesting that such directing-group strategies could be applicable to the cyclopentane ring in a suitably modified derivative of this compound. acs.org

Beyond C-H activation, other functionalization reactions can be envisioned. Free-radical substitution, such as halogenation with chlorine or bromine under UV light, can introduce halogen atoms onto the ring, which can then serve as handles for further synthetic manipulations. pharmaguideline.comslideshare.net Additionally, cycloaddition reactions with cyclopentene (B43876) or its derivatives are well-established methods for constructing highly substituted five-membered rings. researchgate.netresearchgate.netorganic-chemistry.org Hydrogen abstraction from cyclopentane by hydroxyl radicals is also a key reaction in atmospheric and combustion chemistry, highlighting the reactivity of its C-H bonds toward radical species. rsc.orgsemanticscholar.org

| Functionalization Type | Description | Example Reaction |

|---|---|---|

| C-H Arylation | Direct formation of a C-C bond between the cyclopentane ring and an aryl group, typically catalyzed by a transition metal. nih.gov | Pd-catalyzed coupling with an aryl iodide. nih.gov |

| Radical Halogenation | Substitution of a hydrogen atom with a halogen (e.g., Cl, Br) via a free-radical chain mechanism, usually initiated by UV light. pharmaguideline.com | Reaction with Br₂ under UV irradiation. |

| Hydrogen Abstraction | Removal of a hydrogen atom by a radical species, generating a cyclopentyl radical. rsc.org | Reaction with hydroxyl radicals (•OH). rsc.orgsemanticscholar.org |

Chemical Reactivity of the Sulfamoylamino Group

The sulfamoylamino moiety is analogous to the well-studied sulfonamide group and shares much of its chemistry. The presence of the electron-withdrawing sulfonyl group (-SO₂-) acidifies the adjacent N-H proton, making it susceptible to deprotonation by a base. The resulting anion is a potent nucleophile, readily participating in substitution reactions.

The nitrogen atom of the sulfamoylamino group in this compound can be readily functionalized through alkylation and acylation reactions. These transformations are fundamental for modifying the compound's structure and properties.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Due to the decreased basicity of the sulfonamide nitrogen, these reactions typically require a strong base to deprotonate the nitrogen, forming a highly nucleophilic sulfonamide anion. This anion then displaces a leaving group from an alkylating agent, such as an alkyl halide or tosylate. nih.gov Alternatively, alcohols can be used as alkylating agents in the presence of transition metal catalysts (e.g., manganese, iron, copper) or acid catalysts (e.g., Tf₂O) via "borrowing hydrogen" or carbocation mechanisms. ionike.comoup.comionike.comacs.org These methods are often more environmentally benign as they produce water as the primary byproduct. ionike.com Lewis acids have also been shown to catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua

The general scheme for N-alkylation is as follows: Cyclopentyl-NH-SO₂-NH₂ + Base → Cyclopentyl-N⁻-SO₂-NH₂ Cyclopentyl-N⁻-SO₂-NH₂ + R-X → Cyclopentyl-N(R)-SO₂-NH₂ + X⁻

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl Alcohol | FeCl₂ / K₂CO₃ | None | 135 | 95 | ionike.com |

| Butane-1,4-diol | Tf₂O | Toluene | 120 | 96 | oup.com |

| Benzylic Alcohols | Mn(I) PNP pincer complex / K₂CO₃ | Toluene | 110 | ~85 (average) | acs.org |

| Benzyl Alcohol | Copper Acetate / K₂CO₃ | Toluene | 110 | >95 | ionike.com |

| 1,2-dibromo-2-phenylethane | FeCl₃ | 1,2-dichloroethane | Reflux | Good | dnu.dp.ua |

N-Acylation: The introduction of an acyl group (R-C=O) onto the nitrogen atom yields an N-acylsulfonamide. This transformation is typically achieved by treating the parent compound with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. nih.gov More modern and milder methods utilize N-acylbenzotriazoles, which act as efficient, neutral acyl transfer agents, often requiring a base like sodium hydride (NaH) to activate the sulfonamide. semanticscholar.orgsemanticscholar.org These N-acylsulfonamide derivatives are of significant interest as they are often considered bioisosteres of carboxylic acids. nih.gov

The general scheme for N-acylation is as follows: Cyclopentyl-NH-SO₂-NH₂ + R-CO-L + Base → Cyclopentyl-N(CO-R)-SO₂-NH₂ + HL + Base (where L is a leaving group, e.g., Cl, OCOR, or benzotriazole)

The sulfur-nitrogen (S-N) bond in the sulfamoylamino group is generally stable but can be cleaved under specific chemical conditions. The ability to cleave this bond is crucial, particularly when the sulfonyl group is used as a protecting group for amines.

Reductive Cleavage: A common transformation is the reductive cleavage of the S-N bond. This process is valuable for deprotection strategies in organic synthesis. Various reducing agents can accomplish this, including highly reactive metal-containing reagents like alkali metals or samarium(II) iodide. strath.ac.uk Milder, more functional-group-tolerant methods have also been developed, sometimes involving a preliminary activation step followed by reduction. chemrxiv.org For instance, secondary sulfonamides can undergo reductive cleavage under mild conditions, generating a sulfinate and an imine, which can be subsequently functionalized or hydrolyzed to the corresponding amine. chemrxiv.org

Electrochemical Cleavage: Electrochemical methods offer an alternative route to S-N bond scission. Under reductive electrochemical conditions, the N–S bond can be selectively cleaved, providing a mild method for tosyl group deprotection. acs.org

Acid- and Base-Mediated Cleavage: While robust, the S-N bond can undergo hydrolysis under harsh acidic or basic conditions, though this is less common than reductive methods. nih.govnih.gov Certain structurally strained sulfonamides or those with activating groups can show enhanced rates of hydrolysis. nih.gov Additionally, some microbial enzymes are capable of cleaving N-S bonds in sulfamides and related compounds. oup.com In some cases, treatment with strong acids like trifluoromethanesulfonic acid can induce S-N bond cleavage in sulfonyl azides, allowing the sulfonyl moiety to act as an electrophile in Friedel-Crafts-type reactions. organic-chemistry.org The cleavage of the S-N bond is a key fragmentation pathway in the mass spectrometry analysis of many sulfonamides. researchgate.net

Computational and Theoretical Analysis of Reaction Mechanisms

To gain a deeper, atomistic understanding of the reaction mechanisms involving this compound, computational and theoretical chemistry methods are employed. These approaches model the interactions and energy changes as reactants transform into products.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. researchgate.net For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states (the energy barriers between stable species).

By mapping the PES for a specific reaction of this compound, such as its N-alkylation, researchers can:

Identify the most energetically favorable reaction pathway.

Determine the structure and energy of transition states and intermediates.

Calculate the activation energy (Ea), which is related to the reaction rate.

Understand the origins of stereoselectivity or regioselectivity.

Computational studies on related systems, for example, have used DFT calculations to explore the PES of cycloaddition reactions, identifying transition states and intermediates to explain product formation. nih.gov

| Feature | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Isolated this compound anion + Alkyl Halide | 0 |

| Transition State (TS) | Highest energy point on the reaction path; partial N-C bond formation and C-X bond breaking. | +15 to +25 |

| Products | Isolated N-alkylated product + Halide anion | -10 to -30 |

An Intrinsic Reaction Coordinate (IRC) calculation is a computational technique used to trace the minimum energy path on the PES connecting a transition state to its corresponding reactants and products. nih.gov Performing an IRC analysis is a crucial step to confirm that a located transition state structure is indeed the correct one for the reaction of interest.

The IRC path provides a step-by-step depiction of the geometric changes that occur during the reaction. For the hydrolysis of the S-N bond, an IRC analysis would show the progressive approach of the nucleophile (e.g., hydroxide), the elongation and eventual breaking of the S-N bond, and the formation of the new S-O bond, all as a function of the reaction coordinate.

| Point on IRC | Reaction Coordinate (s) | Description of Molecular Geometry |

|---|---|---|

| Reactant Complex | s < 0 | Nucleophile (e.g., H₂O) oriented towards the sulfur atom; S-N bond intact. |

| Transition State | s = 0 | Partial S-O bond formation and partial S-N bond cleavage. |

| Product Complex | s > 0 | S-O bond fully formed; S-N bond fully broken, fragments separating. |

The United Reaction Valley Approach (URVA) is a powerful computational tool that provides a highly detailed description of a reaction mechanism by analyzing the curvature of the reaction path. rsc.orgmdpi.com URVA combines the concept of the PES with vibrational spectroscopy to describe the chemical process. rsc.org

Key aspects of URVA include:

Reaction Path Curvature: The reaction path is not a straight line but curves as it traverses the PES. The degree of curvature changes along the path.

Curvature Maxima: Peaks in the curvature profile indicate points of significant electronic structure change, such as the breaking or forming of chemical bonds, charge transfer, or atomic rehybridization. rsc.org

Mechanistic Detail: By decomposing the curvature into contributions from different internal coordinates (bond lengths, angles, etc.), URVA can pinpoint which specific geometric changes are responsible for the key chemical events of the reaction. This provides a detailed, narrative-like description of the mechanism. rsc.orgmdpi.com

For a reaction involving this compound, URVA could be used to dissect complex processes, distinguishing between synchronous and asynchronous bond-breaking/forming events with a level of detail not easily accessible through analysis of stationary points alone.

| Reaction Phase (along path s) | Curvature Profile | Dominant Chemical Event Elucidated by URVA |

|---|---|---|

| Phase 1: Reactant Approach | Small curvature | Orientation of reactants, formation of van der Waals complex. |

| Phase 2: Bond Formation | Large curvature peak | Primary C-N bond formation initiated, accompanied by charge transfer. |

| Phase 3: Bond Cleavage | Large curvature peak | Breaking of the C-X bond in the alkylating agent. |

| Phase 4: Product Separation | Small curvature | Relaxation of the product geometry and separation of fragments. |

Structural Elucidation and Spectroscopic Characterization of Sulfamoylamino Cyclopentane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all protons and carbons in (sulfamoylamino)cyclopentane can be achieved.

Due to the symmetry of the N-cyclopentylsulfamide molecule, a simplified set of signals is expected in both the proton and carbon NMR spectra. The cyclopentane (B165970) ring possesses a plane of symmetry that passes through the C1 carbon (attached to the nitrogen) and bisects the C3-C4 bond. This symmetry makes the protons and carbons at the C2 and C5 positions chemically equivalent, as are those at the C3 and C4 positions.

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopentane ring are expected to appear as complex multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen-bound carbon (C1) would likely be shifted further downfield due to the deshielding effect of the adjacent electronegative nitrogen atom. The protons of the sulfamoyl group (-SO₂NH₂) and the amine proton (-NH-) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is anticipated to display three distinct signals for the cyclopentane ring carbons, corresponding to the C1, C2/C5, and C3/C4 positions. The C1 carbon, being directly attached to the nitrogen, would be the most downfield signal among the ring carbons. The signals for C2/C5 and C3/C4 would appear at higher fields (upfield).

The following tables provide predicted, chemically plausible data for the ¹H and ¹³C NMR spectra of this compound.

Table 1: Predicted ¹H NMR Data for this compound Data is hypothetical and for illustrative purposes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H1 (CH-N) | 3.5 - 3.8 | Multiplet |

| H2, H5 (CH₂) | 1.7 - 1.9 | Multiplet |

| H3, H4 (CH₂) | 1.5 - 1.7 | Multiplet |

| NH (Cyclopentyl) | 5.0 - 6.0 | Broad Singlet |

| NH₂ (Sulfamoyl) | 6.5 - 7.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound Data is hypothetical and for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH-N) | 55 - 60 |

| C2, C5 (CH₂) | 30 - 35 |

| C3, C4 (CH₂) | 20 - 25 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu For this compound, COSY would show correlations between the H1 proton and the adjacent H2/H5 protons. Further correlations would be observed between H2/H5 and H3/H4, confirming the connectivity within the cyclopentane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps proton signals to the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com This technique would be used to definitively assign each proton signal to its corresponding carbon atom in the cyclopentane ring (e.g., correlating the ¹H signal at 3.5-3.8 ppm to the ¹³C signal at 55-60 ppm, thus assigning them to C1/H1). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH, ³JCH). sdsu.edu This is particularly useful for connecting different parts of a molecule. In this case, HMBC could show a correlation from the H1 proton to the C2/C5 carbons, and from the H2/H5 protons to the C1 and C3/C4 carbons. It could also potentially show a correlation from the cyclopentyl NH proton to the C1 carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is vital for determining stereochemistry and conformational preferences. For a molecule like this compound, NOESY could reveal through-space interactions between protons on the cyclopentane ring, helping to define its preferred conformation (e.g., envelope or twist).

While N-cyclopentylsulfamide itself is an achiral molecule, NMR spectroscopy would be the primary tool for stereochemical assignment if chiral centers were introduced, for example, by substitution on the cyclopentane ring. The magnitude of three-bond proton-proton coupling constants (³JHH) can help determine dihedral angles between adjacent protons, providing insight into their relative stereochemistry (cis or trans). Furthermore, NOESY experiments would be critical in establishing the spatial proximity of substituents, allowing for an unambiguous assignment of the molecule's three-dimensional structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uky.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. cas.cn

The choice of ionization technique is critical for the successful analysis of this compound.

Soft Ionization (ESI, APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" techniques that typically result in minimal fragmentation and produce a prominent protonated molecular ion ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). libretexts.orgnd.edu These methods would be ideal for accurately determining the molecular weight of the compound. emory.edu

Hard Ionization (EI): Electron Ionization (EI) is a "hard" technique that imparts significant energy to the molecule, causing extensive fragmentation. emory.edu While the molecular ion peak ([M]⁺•) may be weak or absent, the resulting fragment ions create a characteristic pattern that serves as a molecular fingerprint, which is highly useful for structural elucidation. nd.edu

These ions are then separated by a mass analyzer, such as a Time-of-Flight (TOF), Quadrupole, or Orbitrap analyzer, based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds that have the same nominal mass but different chemical formulas. researchgate.net For this compound (C₅H₁₂N₂O₂S), HRMS would provide an exact mass measurement that matches the theoretical calculated mass, thus confirming its elemental formula.

Table 3: Elemental Composition and Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂O₂S |

| Nominal Mass | 164 |

| Monoisotopic (Exact) Mass | 164.0620 |

| Calculated Composition | C: 36.57%, H: 7.36%, N: 17.06%, O: 19.48%, S: 19.53% |

Analysis of the fragmentation pattern in an EI mass spectrum can further corroborate the proposed structure. Key fragmentation pathways for this compound would likely involve the cleavage of the C-N and S-N bonds. Expected fragment ions could include the cyclopentyl cation and fragments arising from the loss of the sulfamoyl group (-SO₂NH₂). The fragmentation of the cyclopentane ring itself would likely lead to smaller hydrocarbon fragments. docbrown.info

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques measure the vibrational energies of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them. While specific experimental spectra for this compound are not widely available in the published literature, the expected characteristic vibrations can be predicted based on its known functional groups.

The IR and Raman spectra of this compound would be dominated by absorption bands corresponding to its three main structural components: the cyclopentane ring, the amino linker, and the sulfamoyl group.

Cyclopentane Ring: The hydrocarbon backbone would be identified by C-H stretching vibrations, typically appearing in the 2850-2960 cm⁻¹ region of the IR spectrum. docbrown.info C-H bending and deformation modes would also be present at approximately 1460 cm⁻¹. docbrown.info The region from 400 to 1500 cm⁻¹ is considered the "fingerprint region," containing a complex pattern of overlapping vibrations unique to the molecule as a whole. docbrown.info

Amino Group (N-H): The secondary amine (N-H) group would exhibit a characteristic stretching vibration. In the IR spectrum, this typically appears as a single, medium-intensity peak in the range of 3300-3500 cm⁻¹.

Sulfamoyl Group (SO₂NH₂): This is the most distinctive functional group. It would give rise to strong, characteristic absorption bands in the IR spectrum. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1310-1370 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The S-N bond stretching vibration is typically observed in the 830-940 cm⁻¹ range.

The following interactive table summarizes the expected key vibrational frequencies for identifying the functional groups in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Cyclopentane | C-H Stretch | 2850 - 2960 | Strong |

| Cyclopentane | C-H Bend/Deformation | ~1460 | Medium |

| Amine | N-H Stretch | 3300 - 3500 | Medium |

| Sulfamoyl | S=O Asymmetric Stretch | 1310 - 1370 | Strong |

| Sulfamoyl | S=O Symmetric Stretch | 1120 - 1160 | Strong |

| Sulfamoyl | S-N Stretch | 830 - 940 | Medium |

Note: This table represents expected values based on known functional group frequencies. Actual experimental values for this compound may vary.

The cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. nih.gov These conformations interconvert rapidly in solution. Vibrational spectroscopy can provide insight into the conformational state of the ring. The specific frequencies and splitting of vibrational bands, particularly the CH₂ scissoring and rocking modes, can be sensitive to the ring's puckering. nih.govnih.gov

In the solid state, the molecule adopts a single, fixed conformation. Differences between the vibrational spectra of this compound in its liquid versus solid state could, therefore, reveal information about the preferred low-energy conformation and the effects of intermolecular interactions in the crystal lattice. nih.gov Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be required to assign specific vibrational modes to particular conformational isomers. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the complete three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), the principles of the technique are well-established for elucidating such structures.

The technique requires the growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots is recorded on a detector.

The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell—the basic repeating structural unit of the crystal. By analyzing this diffraction pattern using complex mathematical (Fourier transform) methods, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom can be determined, yielding exact information on bond lengths, bond angles, and torsional angles.

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. If this compound were to contain a stereocenter, anomalous dispersion techniques could be used during the diffraction experiment to establish its absolute stereochemistry without ambiguity.

Furthermore, the crystallographic data would provide a precise model of the molecule's conformation in the solid state. This includes the specific puckering of the cyclopentane ring (e.g., envelope or twist) and the rotational orientation of the sulfamoylamino side chain relative to the ring. This solid-state structure represents a low-energy conformational state and can reveal key intermolecular interactions, such as hydrogen bonding involving the N-H and S=O groups, which dictate how the molecules pack together in the crystal lattice.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures and the definitive identification of pure compounds. ijpsjournal.comsaspublishers.com These methods are essential for confirming the identity and purity of a synthesized compound like this compound.

The most common hyphenated techniques relevant to this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

GC-MS/LC-MS: In these techniques, the chromatography step first separates the compound from any impurities, starting materials, or byproducts. The separated compound then enters the mass spectrometer, which ionizes it and separates the resulting ions based on their mass-to-charge ratio. The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. This fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the structure.

LC-IR and LC-NMR: Other hyphenated techniques such as Liquid Chromatography-Infrared Spectroscopy (LC-IR) or Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) could also be employed. saspublishers.com LC-IR would provide the vibrational spectrum of the purified compound, confirming the presence of the key functional groups discussed in section 4.3.1. nih.gov LC-NMR would yield the complete NMR spectrum, providing detailed information on the carbon-hydrogen framework.

The combination of a chromatographic separation with a structurally informative detector like a mass spectrometer provides a very high degree of confidence in the identification and purity assessment of the target compound. asdlib.orgrjpn.org

Theoretical and Computational Chemistry of Sulfamoylamino Cyclopentane

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopentane (B165970) ring and the rotational freedom of the sulfamoylamino group give rise to a complex conformational landscape for (sulfamoylamino)cyclopentane.

The cyclopentane ring is not planar and adopts puckered conformations to alleviate torsional strain. libretexts.orgmaricopa.edu The two most common low-energy conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). scribd.comdalalinstitute.com In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. dalalinstitute.com In the half-chair conformation, three atoms are coplanar, with one atom above and one below the plane. These conformers can interconvert through a low-energy process called pseudorotation. scribd.com

For this compound, the substituent's position on the ring (axial vs. equatorial-like) will influence the relative stability of these conformations. It is generally expected that the bulkier sulfamoylamino group would preferentially occupy a quasi-equatorial position to minimize steric hindrance. Molecular dynamics (MD) simulations can provide a dynamic picture of these conformational changes over time. nih.govmdpi.comdovepress.com

Interactive Data Table: Conformational Preferences of the Cyclopentane Ring

| Conformation | Dihedral Angles | Relative Energy (Approx.) | Key Feature |

| Envelope | Four atoms coplanar | Low | One atom is out of the plane. |

| Half-Chair | Three atoms coplanar | Slightly higher than envelope | Two atoms are out of the plane on opposite sides. |

| Planar | All atoms coplanar | High | Significant torsional strain. |

Computational methods can be employed to calculate the rotational energy profile by systematically changing the dihedral angle of interest and calculating the energy at each step. This would reveal the energy minima corresponding to stable conformers and the transition states corresponding to the rotational barriers. Such an analysis would be crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is fundamental to its chemical properties and reactivity. Computational analyses focus on the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital most likely to accept electrons, defining its electrophilic nature. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the sulfamoyl group and potentially the cyclopentylamine (B150401) nitrogen, due to the presence of lone pair electrons. The LUMO, conversely, would likely be distributed across the electron-deficient sulfur atom and the oxygen atoms of the sulfonyl group (-SO₂).

The magnitude of the HOMO-LUMO gap is a key determinant of reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. mdpi.com In contrast, a large energy gap implies greater stability and lower chemical reactivity. mdpi.com Computational studies on various sulfonamide derivatives show that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comresearchgate.net For instance, the presence of highly electronegative atoms can disturb the pattern of isodensity surfaces of the frontier orbitals. mdpi.comresearchgate.net In a series of thiophene (B33073) sulfonamide derivatives, the calculated HOMO-LUMO gaps ranged from 3.44 eV to 4.65 eV, reflecting varying degrees of stability. mdpi.comresearchgate.net

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) | Implication for Reactivity |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.54 | -1.89 | 4.65 | High Stability, Low Reactivity |

| Thiophene Sulfonamide Derivative 2 | -6.21 | -2.77 | 3.44 | Low Stability, High Reactivity |

| Fluorinated Sulfonamide Derivative A | -8.11 | -3.65 | 4.46 | High Stability, Low Reactivity |

| Fluorinated Sulfonamide Derivative B | -8.45 | -4.33 | 4.12 | Moderate Stability and Reactivity |

This table presents hypothetical data based on findings for various sulfonamide derivatives to illustrate the concepts of FMO theory. mdpi.comresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution and reactive sites of a molecule. researchgate.net These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, reflecting their high electronegativity and the presence of lone electron pairs. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms attached to the nitrogen (the N-H protons) and potentially the sulfur atom. The N-H protons are acidic and can act as hydrogen bond donors. The sulfur atom, being bonded to highly electronegative oxygen atoms, carries a partial positive charge, making it a potential site for nucleophilic attack. researchgate.net

Neutral Potential (Green/Yellow): The cyclopentyl ring, being a hydrocarbon moiety, would primarily exhibit neutral potential, indicating its lower reactivity in polar or ionic reactions compared to the sulfamoyl group.

This charge distribution is critical for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. nih.gov

Theoretical Structure-Reactivity Relationships

Theoretical models allow for the establishment of relationships between a molecule's structure and its predicted reactivity. By systematically modifying the structure in silico, chemists can predict how changes will affect the molecule's behavior in a chemical reaction.

The electronic parameters derived from computational analysis, such as orbital energies and charge distributions, can be directly correlated with potential reaction pathways. For this compound, the nucleophilic character of the amino group (related to the HOMO) and the electrophilic character of the sulfonyl group (related to the LUMO) dictate its primary modes of reaction.

For example, the N-H protons of the sulfamoyl group are acidic and can be deprotonated by a base. The resulting anion would be stabilized by the electron-withdrawing sulfonyl group. This process is fundamental to the synthesis of many sulfonamide derivatives. nih.gov Conversely, the lone pairs on the nitrogen atoms can act as nucleophiles, participating in reactions with electrophiles. The specific pathway and its feasibility can be modeled by calculating the activation energies for different potential reactions.

The three-dimensional arrangement of atoms (stereochemistry) in the cyclopentane ring can significantly influence the reactivity of this compound. Unlike flat aromatic rings, the cyclopentane ring is non-planar and exists in various conformations, most commonly the "envelope" and "twist" forms, to alleviate torsional strain. masterorganicchemistry.com

The orientation of the (sulfamoylamino) substituent—whether it is in an axial-like or equatorial-like position in a given conformation—can affect its accessibility to reagents. rsc.org Steric hindrance caused by the puckered ring structure can shield the reactive sites on the sulfamoyl group, thereby modulating reaction rates. researchgate.net Computational studies on bicyclic cyclopentanone (B42830) derivatives have shown that different diastereomers exhibit distinct chemical reactivity toward nucleophiles due to conformational preferences that either expose or shield the electrophilic center. rsc.orgresearchgate.net This principle directly applies to this compound, where the specific conformation could influence the accessibility of the sulfamoyl group's N-H protons or the sulfur atom to external reactants.

Principles of Molecular Design for this compound Analogs

Computational chemistry is an invaluable tool in the rational design of new molecules with desired properties. For this compound, this involves designing analogs with potentially enhanced biological activity or modified physicochemical properties. The principles of this design process are guided by structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). unifap.br

The design process typically involves targeted modifications to the parent structure:

Substitution on the Cyclopentane Ring: Introducing substituents (e.g., hydroxyl, alkyl, or halogen groups) onto the cyclopentane ring can alter the molecule's lipophilicity, steric profile, and conformational preferences. This can impact how the molecule fits into a biological target and its metabolic stability. nih.govnih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres) can lead to improved characteristics. For instance, the cyclopentyl group could be replaced with other cycloalkanes (like cyclobutane (B1203170) or cyclohexane) or heterocyclic rings to explore different spatial arrangements and interactions. nih.gov

Computational methods can predict the effects of these modifications on key properties like binding affinity to a target protein, electronic properties (HOMO-LUMO gap), and lipophilicity (logP) before synthesis is undertaken, thereby streamlining the drug discovery process. acs.orgmdpi.com

Rational Design of Chemically Modified Structures

The rational design of chemically modified this compound structures is a strategic approach aimed at optimizing the pharmacological properties of the lead compound. This process involves the systematic modification of the molecular scaffold and the subsequent evaluation of these changes on the compound's biological activity. Computational techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are instrumental in this endeavor, providing insights into the key structural features that govern molecular interactions. rsc.org

A primary focus of rational design is the exploration of the chemical space around the this compound core. Modifications can be introduced at several key positions, including the cyclopentane ring, the sulfamoyl group, and the amino moiety. The goal of these modifications is to enhance target affinity and selectivity while maintaining favorable pharmacokinetic properties.

Key Structural Modifications and Their Rationale:

Cyclopentane Ring Substitutions: The introduction of various substituents on the cyclopentane ring can significantly influence the compound's lipophilicity, conformational flexibility, and steric interactions with the target protein. For instance, the addition of alkyl or aryl groups can probe hydrophobic pockets within the binding site, potentially leading to increased potency. drugdesign.org The size and nature of the ring itself can also be varied, with studies on related cyclic analogs showing that biological activity can increase with ring size. drugdesign.org

Amino Group Derivatization: The amino group provides a handle for a wide range of chemical modifications. Acylation, alkylation, or incorporation into heterocyclic systems can alter the compound's polarity, basicity, and ability to form specific interactions with the target.

The following interactive table summarizes potential modifications to the this compound scaffold and their intended effects based on rational design principles.

| Modification Site | Type of Modification | Rationale | Potential Impact |

| Cyclopentane Ring | Alkyl, Aryl, Halogen Substitution | To probe hydrophobic pockets and modulate lipophilicity. | Enhanced binding affinity and selectivity. |

| Sulfamoyl Group | N-Alkylation, N-Arylation | To alter hydrogen bonding capacity and electronic properties. | Modified target interactions and pharmacokinetic profile. |

| Amino Group | Acylation, Alkylation, Heterocycle Formation | To modify polarity, basicity, and introduce new interaction points. | Improved target engagement and ADME properties. |

Computational approaches, including molecular field analysis and genetic partial least-squares methods, can be employed to build statistically significant 3D-QSAR models for series of this compound analogs. rsc.org These models provide a quantitative correlation between the three-dimensional properties of the molecules and their biological activities, thereby guiding the design of more potent and selective compounds.

Stereochemical Considerations in Molecular Construction

Stereochemistry plays a crucial role in the biological activity of chiral molecules such as this compound. The three-dimensional arrangement of atoms can significantly impact a compound's ability to bind to its target, as biological macromolecules are themselves chiral. Consequently, the stereoselective synthesis and characterization of different stereoisomers are of paramount importance in the development of this compound-based therapeutic agents.

Key Stereochemical Aspects:

Enantioselectivity: Enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Therefore, the development of enantioselective synthetic routes is highly desirable to produce the therapeutically active isomer in high purity.

Diastereoselectivity: When multiple stereocenters are present, diastereomers can have distinct physicochemical properties and biological activities. The relative stereochemistry of substituents on the cyclopentane ring can influence the molecule's preferred conformation and its ability to adopt the bioactive conformation required for target binding. Stereoselective synthesis methods, such as those involving radical hydroalkynylation to introduce stereocenters in a single step, can be employed to control diastereoselectivity. researchgate.net

Conformational Analysis: The cyclopentane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The substituents on the ring can influence the conformational equilibrium. Computational methods, including molecular dynamics simulations, can be used to study the conformational preferences of different stereoisomers and to understand how these conformations relate to biological activity. researchgate.net

The following interactive table outlines the different types of stereoisomers of substituted this compound and the importance of their stereochemical control.

| Type of Isomerism | Description | Significance in Molecular Construction |

| Enantiomers | Non-superimposable mirror images. | Often exhibit different biological activities; enantioselective synthesis is crucial. |